5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

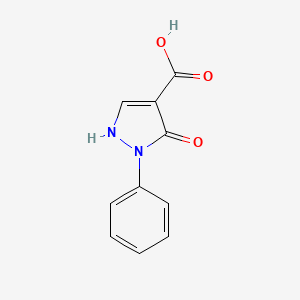

5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of hydrazones derived from arylhydrazines and diethyl (dimethylamino)methylene malonate. The reaction is catalyzed by acids and bases under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Analyse Des Réactions Chimiques

Substitution Reactions

The hydroxyl and carboxylic acid groups enable nucleophilic and electrophilic substitutions.

Alkylation and Acylation

- Methylation : Reaction with methyl iodide in alkaline conditions yields methyl esters (e.g., methyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate) .

- Acylation : Treatment with acetyl chloride forms acetylated derivatives at the hydroxyl group .

Nitration and Halogenation

- Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the phenyl ring’s para position, enhancing bioactivity .

- Bromination : Electrophilic bromination occurs at the pyrazole C-3 position using N-bromosuccinimide (NBS) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

- Spirooxirane Formation : Reaction with tetracyanoethylene (TCE) in aqueous imidazole yields spiropyrazoleoxirane derivatives .

- Bis-Pyrazole Synthesis : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) in the presence of nano NiZr₄(PO₄)₆ produces 4,4'-(arylmethylene)bis-pyrazoles (Table 1) .

Table 1: Bis-Pyrazole Derivatives via Aldehyde Condensation

| Aldehyde | Catalyst | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | NiZr₄(PO₄)₆ | 85 | 215–216 |

| 4-Chlorobenzaldehyde | NiZr₄(PO₄)₆ | 78 | 223–225 |

| 2,3-Dichlorobenzaldehyde | NiZr₄(PO₄)₆ | 72 | 204–205 |

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

- Esterification : Methanol/H₂SO₄ converts the acid to methyl esters, confirmed by ¹H NMR (δ 3.80 ppm, singlet for OCH₃) .

- Amidation : Microwave-assisted reactions with amines (e.g., benzylamine) using coupling agents (EDC/HOBt) yield carboxamides .

Key Spectral Data for Methyl Ester :

- ¹H NMR (DMSO-d₆): δ 3.80 (s, 3H, OCH₃), 5.98 (s, 1H, pyrazole-H), 12.16 (s, 1H, OH).

- FTIR: 3204 cm⁻¹ (O–H), 1728 cm⁻¹ (C=O).

Oxidation and Reduction

- Oxidation : Treatment with KMnO₄ in acidic media oxidizes the hydroxyl group to a ketone, forming 5-oxo derivatives.

- Reduction : NaBH₄ selectively reduces the carboxylic acid to a hydroxymethyl group .

Coordination Chemistry

The compound acts as a ligand for transition metals:

- Cu(II) Complexes : Forms octahedral complexes via the pyrazole N-atom and carboxylate group, confirmed by X-ray crystallography .

Biological Activity Modulation

Derivatives exhibit enhanced pharmacological properties:

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid is a valuable building block in chemical synthesis. Its reactivity and potential as a catalyst in organic reactions are also under study.

- Biology and Medicine This compound has shown potential antimicrobial, antifungal, and anti-inflammatory activities. It is currently being researched for its potential use in developing new pharmaceuticals. Pyrazole derivatives, in general, are known for diverse biological activities, including antiarrhythmic, sedative, hypoglycemic, antiviral, and pesticidal effects . They have also been tested for antifungal, antihistaminic, and anti-inflammatory activities .

- Industry In the industrial sector, this compound is used in synthesizing agrochemicals and specialty chemicals. Its derivatives are being explored as potential herbicides and pesticides.

Synthesis and Structure

The synthesis of this compound typically involves the cyclization of hydrazones derived from arylhydrazines and diethyl (dimethylamino)methylene malonate, with the reaction catalyzed by acids and bases under controlled conditions.

One synthetic route involves refluxing phenyl hydrazine and dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane .

Comparison to Similar Compounds

Mécanisme D'action

The mechanism of action of 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Comparaison Avec Des Composés Similaires

- 3-Phenyl-1H-pyrazole-4-carboxylic acid

- 5-Hydroxy-2-benzofuran-1,3-dione

- 5-Alkylamino pyrazoles

Comparison: Compared to similar compounds, 5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its derivatives are often more potent in their biological applications .

Activité Biologique

5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid (HPCA) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores the biological activity of HPCA, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

HPCA is characterized by its molecular formula and a molecular weight of 201.19 g/mol. The compound features a hydroxyl group and a carboxylic acid group, contributing to its distinct chemical reactivity and biological activity. The structural formula is depicted below:

The biological activity of HPCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : HPCA has been shown to inhibit xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism. Studies indicate that certain derivatives exhibit potent inhibitory activity at nanomolar concentrations .

- Antimicrobial Activity : HPCA demonstrates significant antimicrobial effects against a range of bacteria and fungi. It has been tested against pathogens such as E. coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

Research indicates that pyrazole derivatives, including HPCA, exhibit anticancer activity through various pathways:

- Inhibition of Cancer Cell Proliferation : HPCA has shown antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies reveal that it can significantly reduce cell viability in these models .

- Mechanistic Insights : The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, studies have demonstrated that pyrazole derivatives can effectively target multiple signaling pathways involved in cancer progression.

Antimicrobial Activity

HPCA exhibits broad-spectrum antimicrobial properties:

- In vitro Studies : Laboratory assays have confirmed its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, HPCA demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

- Potential Applications : The antimicrobial properties suggest possible applications in developing new antibiotics or adjunct therapies for existing infections.

Comparative Analysis with Related Compounds

To understand the unique properties of HPCA, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H9N2O3 | Hydroxyl and carboxylic acid groups enhancing reactivity |

| 3-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole | C10H9N3O3 | Different positioning of hydroxyl groups |

| 5-Methyl-1-(4-hydroxyphenyl)-1H-pyrazole | C11H12N2O3 | Contains a methyl group instead of a hydroxyl group |

Case Studies

Several case studies highlight the biological efficacy of HPCA:

- Anticancer Study : A study involving various pyrazole derivatives demonstrated that those with hydroxyl substitutions exhibited enhanced anticancer activity against multiple cell lines compared to their non-hydroxylated counterparts .

- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, HPCA showed superior activity against Klebsiella pneumoniae compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,11H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRQSXNOLNRIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500013 | |

| Record name | 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70453-98-4 | |

| Record name | 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.